

Rifapentine-D8: A Technical Guide to Certificate of Analysis and Specifications

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Compound of Interest

Compound Name: Rifapentine-D8

Cat. No.: B15561802

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the certificate of analysis and specifications for **Rifapentine-D8**, a deuterated analog of the antibiotic Rifapentine. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this stable isotope-labeled compound.

Physicochemical Properties and Specifications

Rifapentine-D8 is a synthetic, stable isotope-labeled version of Rifapentine, a rifamycin-class antibiotic primarily used in the treatment of tuberculosis. The deuterium labeling makes it a suitable internal standard for pharmacokinetic and bioanalytical studies involving Rifapentine.

General Information

Parameter	Specification
Chemical Name	3-[[[4-Cyclopentyl-1-piperazinyl]imino]methyl]-rifamycin-d8
Synonyms	Priftin-D8, Cyclopentylrifampicin-D8
Molecular Formula	C ₄₇ H ₅₆ D ₈ N ₄ O ₁₂ [1][2]
Molecular Weight	885.08 g/mol [1][2]
CAS Number	Not Assigned
Appearance	A crystalline solid[3]
Storage	-20°C[1]

Quality Control Specifications

The following table outlines the typical specifications found on a Certificate of Analysis for **Rifapentine-D8**. These specifications ensure the identity, purity, and quality of the compound.

Test	Method	Acceptance Criteria
Identification by HPLC	HPLC-UV	Retention time of the sample corresponds to the retention time of a reference standard.
Identification by Mass Spectrometry	LC-MS/MS	The mass spectrum of the sample exhibits the expected molecular ion and fragmentation pattern.
Purity (by HPLC)	HPLC-UV	≥95% [1]
Isotopic Purity	Mass Spectrometry	≥98% Deuterium incorporation
Loss on Drying	Gravimetric	≤ 2.0%
Residue on Ignition	Gravimetric	≤ 0.1%
Heavy Metals	ICP-MS	≤ 20 ppm
Residual Solvents	GC-HS	Meets USP <467> requirements
Related Substances (Impurities)	HPLC-UV	Individual Impurity: ≤ 0.5% Total Impurities: ≤ 2.0%

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible analysis of **Rifapentine-D8**. The following sections describe the key experimental protocols for determining the purity and identity of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to assess the purity of **Rifapentine-D8** by separating it from potential impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.

- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
- Mobile Phase: A gradient mixture of an aqueous buffer (e.g., phosphate buffer, pH 7.7) and acetonitrile.[4]
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 254 nm.[4]
- Injection Volume: 10 µL.
- Procedure:
 - Prepare a standard solution of **Rifapentine-D8** at a known concentration in a suitable diluent (e.g., acetonitrile/water mixture).
 - Prepare the sample solution of the **Rifapentine-D8** batch to be tested at the same concentration.
 - Inject the standard and sample solutions into the HPLC system.
 - Record the chromatograms and calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identification and Bioanalysis

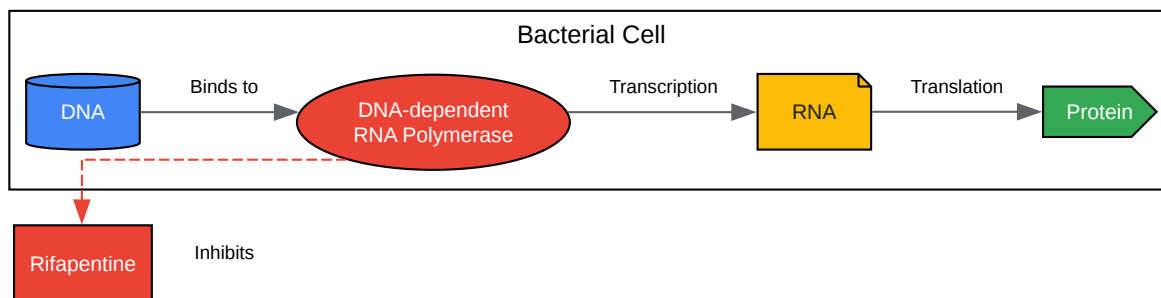
LC-MS/MS is a highly sensitive and specific method for the identification of **Rifapentine-D8** and its quantification in biological matrices. The following is a typical protocol for the analysis of Rifapentine and its deuterated internal standards.[5]

- Instrumentation: A triple quadrupole mass spectrometer coupled with an HPLC system.
- Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., Supelco Discovery C18, 10 cm x 4.6 mm, 5 µm particle size).[5]

- Mobile Phase: A mixture of acetonitrile/methanol (50:50 v/v) and 10 mM ammonium formate (70:30 v/v).[5]
- Flow Rate: 1.0 mL/minute.[5]
- Mass Spectrometer Settings:
 - Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[5]
 - Monitored Transition (MRM): The specific precursor-to-product ion transition for **Rifapentine-D8** would be determined by direct infusion and would be slightly higher than that of unlabeled Rifapentine (m/z 878.2 -> 846.6).[6]
 - Source Parameters: Optimized settings for curtain gas, collision gas, declustering potential, and collision energy.[5]
- Sample Preparation (from plasma):
 - To 100 µL of plasma, add an internal standard solution.
 - Precipitate proteins by adding acetonitrile.
 - Vortex and centrifuge the sample.
 - Inject the supernatant into the LC-MS/MS system.

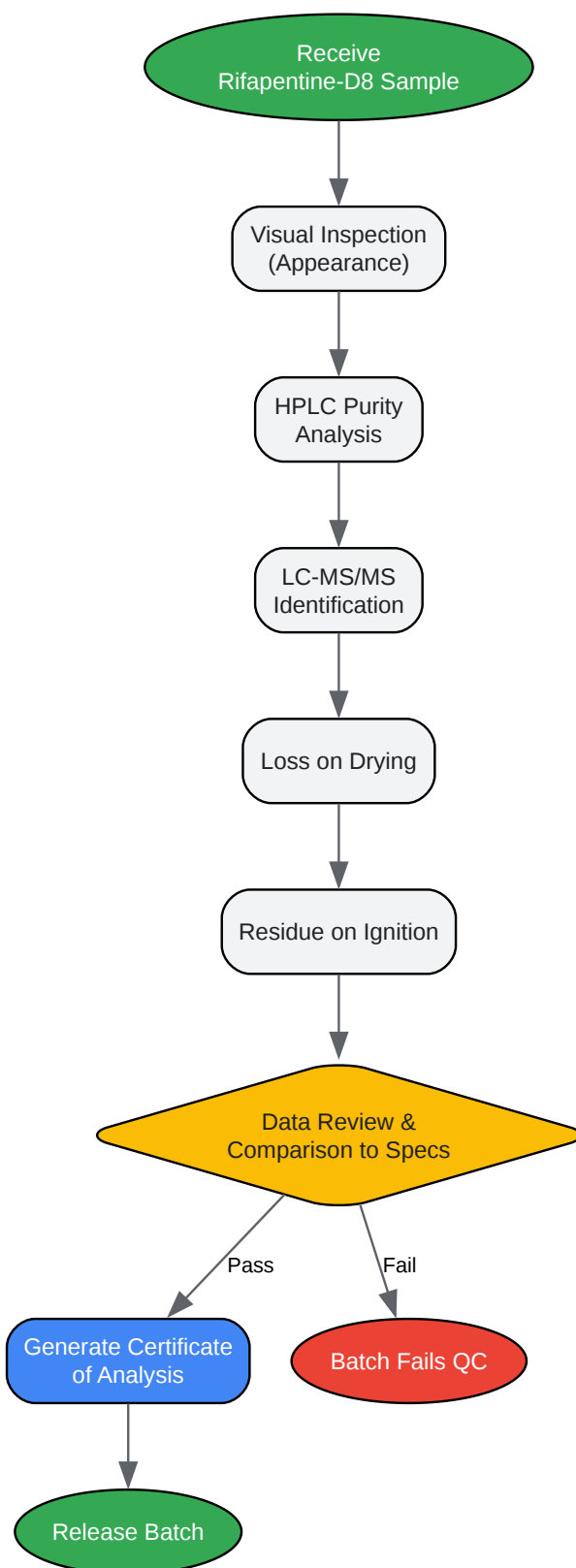
Mechanism of Action and Analytical Workflow Diagrams

Visual representations of complex processes are essential for clear understanding. The following diagrams, created using the DOT language, illustrate the mechanism of action of Rifapentine and a typical analytical workflow.



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Caption: Mechanism of action of Rifapentine.



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Caption: Quality control workflow for **Rifapentine-D8**.

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